3-Amino-5,7-difluorobenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is a benzofuran derivative with notable biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring followed by the introduction of amino and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as amino or fluorine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or fluorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Its potential anti-tumor, antibacterial, and antiviral properties are of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5,7-Difluorobenzofuran: Lacks the amino group but retains the fluorine substituents.
3-Aminobenzofuran: Contains the amino group but lacks the fluorine substituents.
Uniqueness
3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is unique due to the combination of amino and fluorine substituents on the benzofuran ring.
Eigenschaften
Molekularformel |
C9H5F2NO3 |
---|---|
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
3-amino-5,7-difluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-3-1-4-6(12)8(9(13)14)15-7(4)5(11)2-3/h1-2H,12H2,(H,13,14) |
InChI-Schlüssel |
BOYUYAGCUZSYNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=C(O2)C(=O)O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.